

# 1-(4-Chlorophenyl)biguanide-d4 hydrochloride

## MSDS and safety data

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### Compound of Interest

Compound Name: *1-(4-Chlorophenyl)biguanide-d4*

*Hydrochloride*

CAS No.: *1794816-89-9*

Cat. No.: *B589804*

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## Executive Summary

**1-(4-Chlorophenyl)biguanide-d4 hydrochloride** (1-CPB-d4) is a stable isotope-labeled analog of 1-(4-chlorophenyl)biguanide. It serves as a critical Internal Standard (IS) in the quantitative analysis of biguanide-class pharmaceuticals (e.g., Proguanil) and the degradation products of antiseptics like Chlorhexidine. Unlike its meta-isomer (mCPBG), which is a potent 5-HT<sub>3</sub> receptor agonist, the para-isomer (1-CPB) is primarily monitored as a pharmaceutical impurity or metabolite. This guide outlines the chemical properties, safety data, and LC-MS/MS application protocols for the deuterated standard.

## Part 1: Chemical Identity & Isotopic Properties

The "d4" designation typically refers to the substitution of four hydrogen atoms on the chlorophenyl ring with deuterium (

H). This ring-based labeling ensures isotopic stability, preventing deuterium exchange in aqueous mobile phases—a common failure point in N-labeled biguanides.

Property	Data
Chemical Name	1-(4-Chlorophenyl)biguanide-d4 hydrochloride
CAS Number	1794816-89-9 (d4-HCl salt); 4022-81-5 (Unlabeled Parent)
Molecular Formula	C H D ClN • HCl
Molecular Weight	~252.14 g/mol (Free base + HCl)
Isotopic Purity	Typically ≥ 99% atom D
Solubility	Soluble in Methanol, Water, DMSO
Appearance	White to off-white solid

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*Expert Insight: The presence of the hydrochloride salt renders the molecule hygroscopic. When preparing quantitative stock solutions, the vial must be equilibrated to room temperature before opening to prevent condensation, which introduces weighing errors and degrades isotopic purity over time.*

## Part 2: Safety Profile (GHS & MSDS Analysis)

While specific toxicological data for the deuterated analog is limited, safety protocols are extrapolated from the parent compound, 1-(4-chlorophenyl)biguanide hydrochloride. It is classified as a bioactive irritant.

## GHS Classification (Based on Parent Compound)

- Skin Corrosion/Irritation: Category 2 (H315)[1][2]
- Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory System)[1]

## Handling Protocols

- Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust.
- PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat.
- Spill Response: Sweep up without creating dust. Place in a closed container for disposal as hazardous chemical waste.

## First Aid Measures

- Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. [1][2][3]
- Skin Contact: Wash with soap and copious amounts of water.[2][3]
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

## Part 3: Biological Context & Utility

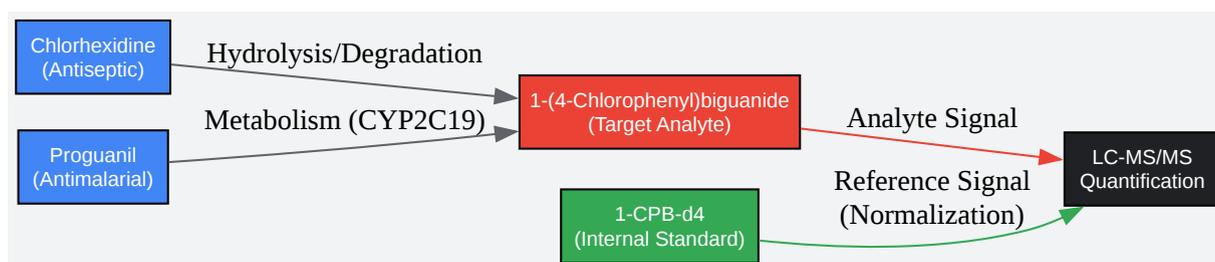
### Distinction from 5-HT3 Agonists

It is critical to distinguish 1-(4-chlorophenyl)biguanide from its structural isomer, 1-(3-chlorophenyl)biguanide (mCPBG).

- mCPBG (Meta-isomer): A potent, selective 5-HT3 receptor agonist used in neuropharmacology.
- 1-CPB (Para-isomer): Weak/inactive at 5-HT3 receptors. Its primary relevance is as a metabolite of Proguanil (antimalarial) and a hydrolytic impurity of Chlorhexidine.

## Primary Application: Isotope Dilution Mass Spectrometry (IDMS)

1-CPB-d4 is used to normalize matrix effects (ion suppression/enhancement) during the LC-MS/MS quantification of Chlorhexidine impurities. Because it co-elutes (or nearly co-elutes) with the analyte and shares similar ionization properties, it compensates for variability in extraction efficiency and detector response.[4]



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Figure 1: The analytical context of 1-CPB-d4. It is used to quantify the breakdown products of major pharmaceuticals.

## Part 4: Technical Protocol (LC-MS/MS Workflow)

This protocol outlines the preparation and use of 1-CPB-d4 as an Internal Standard.

### Stock Solution Preparation

- Solvent: Methanol (LC-MS Grade). Avoid water for the primary stock to prevent long-term bacterial growth or hydrolysis.
- Concentration: Prepare a 1.0 mg/mL master stock.
- Storage: -20°C in amber glass vials (prevent photodegradation).
- Stability Check: Re-verify concentration via UV absorbance every 3 months.

## The "Deuterium Isotope Effect" (Critical Expert Insight)

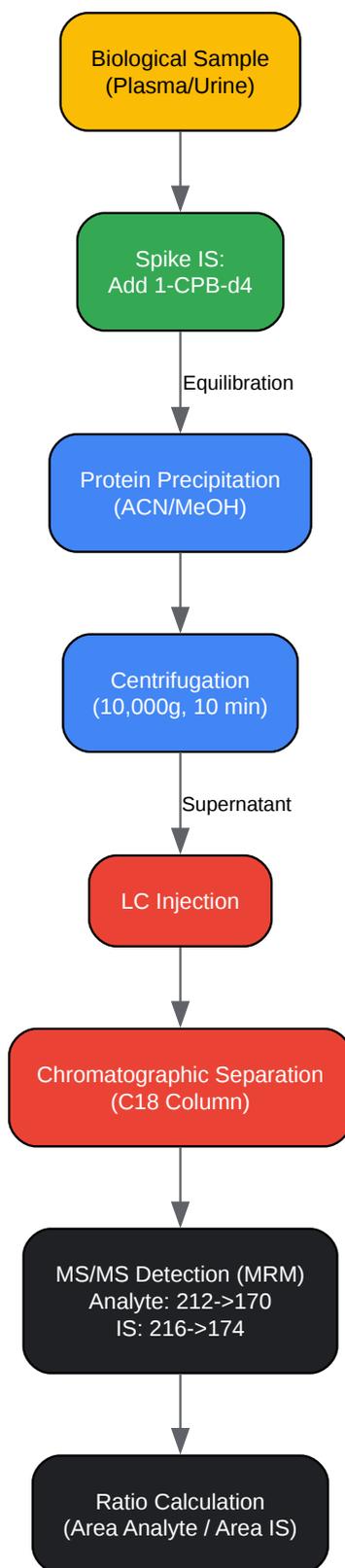
Deuterated compounds are slightly more lipophilic than their protium counterparts. In Reverse Phase Chromatography (RPLC), 1-CPB-d4 may elute slightly earlier than the unlabeled analyte.

- Risk: If the retention time shift is too large, the IS may not experience the exact same matrix suppression as the analyte.
- Mitigation: Use a high-efficiency column (e.g., C18, 1.7  $\mu\text{m}$  particle size) and ensure the shift is <0.1 minutes.

## Extraction & Analysis Workflow

Step-by-Step Methodology:

- Spiking: Add 1-CPB-d4 working solution to the biological sample (plasma/urine) before any extraction steps. Final concentration should be ~50% of the expected analyte concentration.
- Protein Precipitation: Add cold Acetonitrile (1:3 v/v). Vortex for 30s. Centrifuge at 10,000 x g for 10 min.
- Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase conditions).
- LC Parameters:
  - Column: C18 (50 x 2.1 mm).
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: 5% B to 95% B over 5 minutes.
- MS Detection (MRM Mode):
  - Analyte (1-CPB): Monitor transition m/z 212.1  $\rightarrow$  170.1 (Loss of guanidine group).
  - Internal Standard (1-CPB-d4): Monitor transition m/z 216.1  $\rightarrow$  174.1.



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Figure 2: Standard Operating Procedure for using 1-CPB-d4 in quantitative bioanalysis.

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